5-(Aminomethyl)adamantan-2-ol: Chemical Properties, Synthesis, and Pharmacological Applications in Viroporin and NMDA Receptor Modulation
5-(Aminomethyl)adamantan-2-ol: Chemical Properties, Synthesis, and Pharmacological Applications in Viroporin and NMDA Receptor Modulation
Executive Summary
The adamantane scaffold has long been a cornerstone in medicinal chemistry, primarily recognized for its utility in targeting the central nervous system (CNS) and viral ion channels[1][2]. 5-(Aminomethyl)adamantan-2-ol represents a highly specialized, next-generation adamantane derivative. By introducing a hydroxyl group at the 2-position and extending the basic amine via a methyl bridge at the 5-position, this compound overcomes the physicochemical limitations of classical adamantanes like amantadine and memantine.
This whitepaper provides an in-depth technical analysis of 5-(Aminomethyl)adamantan-2-ol, detailing its structural rationale, synthetic pathways, and dual pharmacological potential as an Influenza A M2 proton channel inhibitor and an N-methyl-D-aspartate (NMDA) receptor antagonist.
Physicochemical Profiling & Structural Rationale
The pharmacological efficacy of adamantane derivatives is heavily dictated by their lipophilicity and spatial geometry[3]. Classical adamantanes are highly lipophilic, which allows them to lodge into hydrophobic target pockets but often leads to poor aqueous solubility and dose-limiting CNS toxicity.
The structural modifications in 5-(Aminomethyl)adamantan-2-ol introduce specific causal benefits:
-
The 2-Hydroxyl Group (-OH): Acts as a critical hydrogen-bond donor/acceptor. In the context of the M2 proton channel, this moiety is theorized to interact with polar residues (such as Asn31 in the amantadine-resistant S31N mutant), potentially anchoring the drug in mutated pores where classical hydrophobic adamantanes fail[4]. Furthermore, it lowers the overall partition coefficient (logP), optimizing the blood-brain barrier (BBB) penetration profile.
-
The 5-Aminomethyl Group (-CH2NH2): The insertion of a methylene spacer between the adamantane cage and the amine alters the pKa (typically ~10.5) and the spatial reach of the positive charge. At physiological and endosomal pH, the protonated ammonium group electrostatically repels incoming protons and interacts with the gating His37 tetrad in the M2 channel[2].
Quantitative Data Summary
Table 1 summarizes the core physicochemical parameters of the compound and its primary salt form.
| Property | Value | Clinical / Chemical Significance |
| Free Base CAS | 1221817-92-0[5] | Highly lipophilic; prone to sublimation. |
| Hydrochloride CAS | 1864059-93-7[6] | Stable, water-soluble API form for assays. |
| Precursor CAS | 1272030-02-0[7] | 5-Nitromethyl-adamantan-2-ol (Synthesis starting point). |
| Molecular Formula | C11H19NO (Base) | Optimized steric bulk for ion channel pores. |
| Molar Mass | 181.28 g/mol | Low molecular weight ensures high ligand efficiency. |
| Primary Targets | M2 Channel, NMDAR | Viroporin blockade[2] & excitotoxicity mitigation[8]. |
Synthetic Methodology
To ensure high yield and purity for biological assays, the synthesis of 5-(Aminomethyl)adamantan-2-ol is typically achieved via the catalytic reduction of its nitro-precursor, 5-Nitromethyl-adamantan-2-ol[7].
Step-by-Step Protocol: Synthesis of the Hydrochloride Salt
Causality Note: Free base adamantanes are notoriously volatile and difficult to handle in aqueous biological assays. Converting the free base to a hydrochloride salt prevents sublimation and ensures predictable molarity during in vitro testing.
-
Precursor Dissolution: Dissolve 10.0 g of 5-Nitromethyl-adamantan-2-ol (CAS: 1272030-02-0) in 150 mL of anhydrous ethanol. Rationale: Ethanol serves as an excellent protic solvent that solubilizes the precursor while remaining compatible with hydrogenation catalysts.
-
Catalytic Hydrogenation: Add 1.0 g of 10% Palladium on Carbon (Pd/C) catalyst to the solution. Transfer to a Parr hydrogenator and pressurize with H2 gas to 50 psi. Agitate at room temperature for 12 hours. Rationale: Pd/C selectively reduces the aliphatic nitro group to a primary amine without risking the cleavage of the highly stable adamantane carbon cage.
-
Filtration & Concentration: Purge the vessel with nitrogen. Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure to yield the crude 5-(Aminomethyl)adamantan-2-ol free base (CAS: 1221817-92-0).
-
Salt Formation: Dissolve the crude free base in 100 mL of anhydrous diethyl ether. Cool the flask to 0°C in an ice bath. Dropwise, add 2.0 M HCl in diethyl ether until precipitation ceases.
-
Isolation: Vacuum filter the resulting white crystalline precipitate. Wash with cold diethyl ether and dry under high vacuum to yield 5-(Aminomethyl)adamantan-2-ol hydrochloride (CAS: 1864059-93-7).
Fig 1: Step-by-step synthetic workflow for 5-(Aminomethyl)adamantan-2-ol hydrochloride.
Mechanistic Pharmacology
Influenza A M2 Proton Channel Inhibition
The M2 protein is a pH-gated proton channel essential for the viral life cycle. Upon endocytosis, the acidic environment of the host endosome (pH < 6.0) triggers the M2 channel to conduct protons into the virion, leading to the dissociation of the viral ribonucleoprotein (vRNP) complex—a process known as uncoating[4].
5-(Aminomethyl)adamantan-2-ol acts as a steric and electrostatic plug. The adamantane cage lodges into the pore defined by residues Val27 and Ala30. Crucially, the extended aminomethyl group projects toward the His37 tetrad, where its positive charge electrostatically repels incoming protons[2]. The 2-hydroxyl group provides a unique advantage by establishing hydrogen bonds with pore-lining water molecules or mutant residues (e.g., S31N), offering a structural workaround to conventional drug resistance[4].
Fig 2: Mechanistic pathway of M2 channel inhibition by 5-(Aminomethyl)adamantan-2-ol.
NMDA Receptor Antagonism
Beyond virology, adamantane derivatives are potent modulators of the CNS. Overactivation of NMDA receptors leads to massive calcium influx and subsequent excitotoxicity, a primary driver of neurodegenerative diseases like Alzheimer's and Parkinson's[1][8]. 5-(Aminomethyl)adamantan-2-ol functions as an uncompetitive, open-channel blocker. Because it requires the channel to be open before it can bind, it selectively targets pathologically overactivated receptors while sparing normal synaptic transmission. The hydroxyl modification ensures a faster off-rate ( koff ) compared to highly lipophilic analogs, preventing the complete shutdown of physiological glutamatergic signaling[1].
Experimental Validation: Two-Electrode Voltage Clamp (TEVC)
To validate the efficacy of 5-(Aminomethyl)adamantan-2-ol against the M2 channel, a self-validating TEVC assay using Xenopus laevis oocytes is the gold standard[4].
Step-by-Step TEVC Protocol
-
Preparation & Injection: Microinject defolliculated Xenopus oocytes with 50 nL of cRNA (1 ng/nL) encoding the Influenza A M2 wild-type or S31N mutant channel. Incubate at 18°C for 48–72 hours in ND96 medium to allow for protein expression and membrane insertion.
-
Baseline Electrophysiology: Transfer a single oocyte to a perfusion chamber. Impale with two microelectrodes (0.5–2.0 MΩ resistance) filled with 3M KCl. Clamp the membrane potential at -20 mV. Causality: Clamping at -20 mV simulates a physiological resting state while providing a strong inward electrical driving force for protons.
-
Channel Activation: Perfuse the chamber with a low-pH buffer (pH 5.5). Record the inward proton current until a steady-state plateau is reached. Causality: The M2 channel is strictly pH-gated; pH 5.5 mimics the late endosome environment, forcing the channel into its open conformation.
-
Drug Application: Switch the perfusate to a pH 5.5 buffer containing 100 μM of 5-(Aminomethyl)adamantan-2-ol hydrochloride. Record the decay in inward current.
-
Self-Validation (Washout): Switch the perfusate back to a pH 7.5 buffer without the drug. The current should return to baseline, proving that the observed current drop was due to specific, reversible channel blockade rather than oocyte membrane degradation or toxicity.
Conclusion
5-(Aminomethyl)adamantan-2-ol is a highly rationalized chemical entity. By decorating the rigid, lipophilic adamantane core with a solubilizing 2-hydroxyl group and an extended 5-aminomethyl pharmacophore, researchers can fine-tune target residence times and overcome the steric limitations that plague first-generation adamantanes. Whether deployed as a viroporin blocker or a neuroprotective NMDA antagonist, its unique physicochemical profile makes it a prime candidate for advanced drug development pipelines.
References
-
GuideChem. "5-(アミノメチル)アダマンタン-2-OL 1221817-92-0 wiki - Jp"[5]. Available at:
-
Parchem. "5-(Aminomethyl)adamantan-2-ol hydrochloride (Cas 1864059-93-7)"[6]. Available at:
-
MolAid. "5-Nitromethyl-adamantan-2-ol | 1272030-02-0"[7]. Available at:
-
National Institutes of Health (NIH). "Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists"[1]. Available at:
-
RSC Medicinal Chemistry. "Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches"[2]. Available at:
-
Frontiers. "Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs"[8]. Available at:
-
National Institutes of Health (NIH). "Exploring the Size Limit of Templates for Inhibitors of the M2 Ion Channel of Influenza A Virus"[4]. Available at:
-
MDPI. "Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches"[3]. Available at:
Sources
- 1. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-Based Inhibitors of the Influenza A M2 Proton Channel: Structure-Based Design, Biological Evaluation, and Synthetic Approaches - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. parchem.com [parchem.com]
- 7. 5-Nitromethyl-adamantan-2-ol - CAS号 1272030-02-0 - 摩熵化学 [molaid.com]
- 8. Frontiers | Inhibition of NMDA receptors and other ion channel types by membrane-associated drugs [frontiersin.org]
